

Application Note: Synthesis of Pseudoionone via Aldol Condensation

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Compound of Interest

Compound Name: Pseudoionone

Cat. No.: B7769092

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Pseudoionone** is a key acyclic intermediate in the synthesis of ionones, which are vital compounds in the fragrance and flavor industries and are precursors for the production of Vitamin A and E.^[1] The most common method for synthesizing **pseudoionone** is the base-catalyzed aldol condensation of citral with acetone.^[2] This reaction involves the formation of a carbon-carbon bond between the enolate of acetone and the aldehyde group of citral, followed by dehydration.^{[3][4]} Various catalytic systems have been developed for this transformation, ranging from classical homogeneous bases like sodium hydroxide to heterogeneous solid base catalysts and catalyst-free supercritical conditions.^{[2][5][6]} This document provides detailed protocols for several common methods and summarizes their performance data.

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Aqueous Sodium Hydroxide

This protocol is adapted from a common laboratory procedure utilizing a strong base in an aqueous-organic medium.^[2]

Materials:

- Citral (mixture of isomers)

- Acetone
- 41% (w/w) aqueous sodium hydroxide (NaOH) solution
- 1% (v/v) Hydrochloric acid (HCl)
- Distilled water
- Anhydrous sodium sulfate (Na_2SO_4)
- 2000 mL round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature control
- Separatory funnel
- Apparatus for distillation under reduced pressure

Procedure:

- Reaction Setup: To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.[2]
- Addition of Citral: While stirring at room temperature, add 500 g of citral to the acetone-base mixture.[2]
- Reaction: Heat the mixture using a water bath and maintain the temperature at 40°C with continuous stirring for 1.5 hours.[2] The reaction mixture will typically change color, often to a dark red or orange.[7]
- Work-up:
 - After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
 - Allow the layers to separate and remove the lower aqueous layer.[2]
 - Neutralize the organic layer by washing it with a 1% hydrochloric acid solution.[2]

- Wash the neutralized organic layer with distilled water.[\[2\]](#)
- Dry the organic layer over anhydrous sodium sulfate.[\[2\]](#)
- Purification:
 - Filter off the sodium sulfate.
 - Remove the excess acetone and any remaining volatile impurities via distillation.[\[2\]](#)
 - Purify the resulting crude product by vacuum distillation (rectification). Collect the fraction boiling at 119-121°C at 0.4 kPa.[\[2\]](#)

Protocol 2: Homogeneous Catalysis using Sodium Ethoxide

This procedure, adapted from Organic Syntheses, is performed in batches to ensure better temperature control and improved yields.[\[8\]](#)

Materials:

- Commercial citral
- Commercial acetone
- Sodium metal
- Absolute ethanol
- Tartaric acid
- Diethyl ether
- Anhydrous sodium sulfate (Na_2SO_4)
- 500 mL three-necked round-bottom flask
- Mechanical stirrer, dropping funnel, adjustable outlet tube

- Ice-salt bath

Procedure:

- Preparation: Prepare a solution of 203 g of distilled citral in 1 L of commercial acetone. Prepare a solution of 9.2 g of sodium in 200 mL of absolute ethanol (sodium ethoxide). Prepare a solution of 33 g of tartaric acid in 200 mL of water.[8]
- Reaction (Batch 1 of 4):
 - Place one-fourth of the citral-acetone solution into the 500 mL three-necked flask and cool to -10°C in an ice-salt bath.[8]
 - Maintain the temperature between 0°C and -5°C while adding one-fourth of the sodium ethoxide solution dropwise with stirring.[8]
 - After the addition is complete, continue stirring for 3 minutes.[8]
 - Immediately stop the reaction by transferring the mixture into one-fourth of the tartaric acid solution. The total time from the first drop of base to quenching should be approximately 14 minutes.[8]
- Repeat: Repeat the condensation (Step 2) three more times with the remaining portions of the reactants.[8]
- Work-up:
 - Combine all four acidified reaction mixtures.
 - Steam-distill the combined mixture to remove excess acetone. Ensure the solution remains slightly acidic during this process.[8]
 - Cool the remaining mixture in the flask, separate the organic and aqueous layers.[8]
 - Extract the aqueous layer with diethyl ether.[8]
 - Combine all organic layers and dry over anhydrous sodium sulfate.[8]

- Purification:
 - Filter to remove the drying agent.
 - Distill the product under reduced pressure. The yield of **pseudoionone** boiling at 123–124°C/2.5 mm Hg is approximately 70%.[\[8\]](#)

Protocol 3: Heterogeneous Catalysis using Li-doped MgO

This protocol describes a liquid-phase synthesis using a solid base catalyst, which can offer advantages in terms of separation and reduced waste.[\[1\]](#)

Materials:

- Citral (95% geranial + neral)
- Acetone (p.a.)
- 0.5 wt% Li/MgO catalyst
- Batch PARR reactor
- Nitrogen gas for flushing

Procedure:

- Catalyst Pretreatment: Pretreat the Li/MgO catalyst ex situ in flowing N₂ at 773 K (500°C) for 2 hours to remove adsorbed water and carbon dioxide. Transfer the activated catalyst to the reactor without exposure to air.[\[1\]](#)
- Reaction Setup:
 - Load the liquid reactants, citral and acetone, into the batch reactor. A high molar ratio of acetone to citral (e.g., 49:1) is used.[\[1\]](#)
 - Flush the reactor with nitrogen.

- Add the pretreated catalyst. A typical catalyst loading is a catalyst/(citral + acetone) weight ratio of 1 wt% or a catalyst/citral weight ratio of 0.2.[1]
- Reaction: Heat the sealed reactor to 353 K (80°C) and maintain for 6 hours. The reaction proceeds under autogenous pressure (approx. 250 kPa).[1]
- Work-up and Analysis:
 - Cool the reactor and retrieve the reaction mixture.
 - Separate the solid catalyst by filtration or centrifugation.
 - The product mixture can be analyzed by gas chromatography to determine conversion and selectivity. The main products are the cis- and trans-isomers of **pseudoionone**. [1]
- Purification: The filtered liquid product can be purified by removing excess acetone followed by vacuum distillation as described in previous protocols.

Data Presentation

The following tables summarize quantitative data from various published methods for **pseudoionone** synthesis.

Table 1: Comparison of Catalytic Systems and Reaction Yields

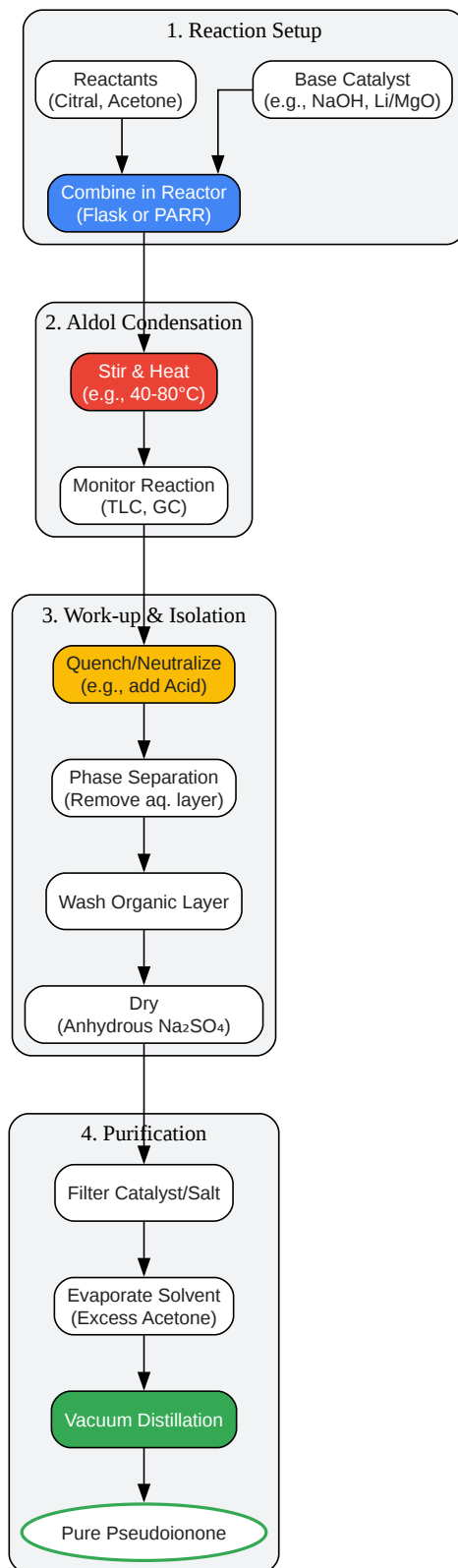
Catalyst System	Temperature (°C)	Time (h)	Citral Conversion (%)	Pseudoionone Yield (%)	Reference
41% aq. NaOH	40	1.5	-	63.1	[2]
Sodium Ethoxide	0 to -5	< 0.25	-	70	[8]
NaOH or Ba(OH) ₂	-	-	-	86	[9]
0.5 wt% Li/MgO	80	6	-	93	[1]
CaO	125	4	~98	~68 (Selectivity)	[6]
Calcined Hydrotalcite	125	4	~98	>68 (Selectivity)	[6]
None (Supercritical)	270	0.17	-	93.8	[5]

Table 2: Physical Properties and Purity of Synthesized **Pseudoionone**

Property	Value	Conditions	Reference
Boiling Point	119-121 °C	0.4 kPa	[2]
Boiling Point	123-124 °C	2.5 mm Hg (~0.33 kPa)	[8]
Boiling Point	114-116 °C	2 mm Hg (~0.27 kPa)	[8]
Purity (GC)	≥ 98.5%	Supercritical Synthesis	[5]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **pseudoionone** using a base-catalyzed aldol condensation.



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